quinoline;sulfuric acid

Catalog No.
S13468744
CAS No.
54957-90-3
M.F
C18H16N2O4S
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
quinoline;sulfuric acid

CAS Number

54957-90-3

Product Name

quinoline;sulfuric acid

IUPAC Name

quinoline;sulfuric acid

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/2C9H7N.H2O4S/c2*1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h2*1-7H;(H2,1,2,3,4)

InChI Key

HEYHFHLPRYIXBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O

Quinoline is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, characterized by its distinctive chemical structure that includes five double bonds and eleven single bonds. It is a colorless liquid with a boiling point of 237°C and has a characteristic pyridine-like odor. Quinoline is slightly soluble in water (approximately 0.7% at room temperature) but is miscible with most organic solvents. This compound is primarily derived from the distillation of coal tar and has historical significance as it was first obtained from the alkaloid quinine, which is known for its antimalarial properties .

When quinoline is treated with sulfuric acid, it undergoes sulfonation, leading to the formation of various sulfonic acid derivatives, such as quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. These reactions are significant for both industrial applications and biological studies .

Due to its basicity and electrophilic nature:

  • Electrophilic Substitution: Quinoline can undergo electrophilic substitution reactions at the 5 and 8 positions under vigorous conditions. For example, nitration with fuming nitric acid in the presence of sulfuric acid yields mixtures of 5-nitroquinoline and 8-nitroquinoline .
  • Sulfonation: The reaction of quinoline with fuming sulfuric acid at elevated temperatures (around 220°C) results in sulfonation, producing quinoline-5-sulfonic acid and quinoline-8-sulfonic acid .
  • Nucleophilic Substitution: Quinoline can undergo nucleophilic substitution at the 2 position or at the 4 position if the 2 position is blocked. For instance, it reacts with sodamide in liquid ammonia to form 2-aminoquinoline .
  • Oxidation: Quinoline can be oxidized by agents like peracetic acid to yield quinoline-N-oxide. It can also be oxidized to nicotinic acid using sulfuric and nitric acids .
  • Reduction: Mild reduction with tin and hydrochloric acid produces tetrahydroquinoline, while reduction with hydrogen over a platinum catalyst yields decahydroquinoline .

Quinoline and its derivatives exhibit significant biological activities, particularly in pharmacology:

  • Antimalarial Properties: Quinoline derivatives, such as chloroquine and mefloquine, are well-known antimalarial agents that act by interfering with the parasite's ability to digest hemoglobin .
  • Antibacterial Activity: Some quinoline derivatives demonstrate antibacterial properties against various pathogens, making them potential candidates for antibiotic development.
  • Antitumor Activity: Certain modifications of quinoline have shown promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Quinoline can be synthesized through several established methods:

  • Skraup Synthesis: This method involves heating aniline with glycerol in concentrated sulfuric acid along with an oxidizing agent like nitrobenzene. It is one of the most common methods for producing quinolines but can produce low yields due to side reactions .
  • Friedlander Synthesis: This method involves the condensation of ortho-aminobenzaldehyde with acetaldehyde in the presence of an alkali, leading to the formation of quinolines through cyclization .
  • Doebner-Miller Synthesis: This reaction involves primary aryl amines reacting with alpha,beta-unsaturated carbonyl compounds under acidic conditions to yield quinolines.
  • Knorr Quinoline Synthesis: In this approach, aniline reacts with beta-ketoesters at high temperatures to form quinolines through cyclization processes .

Quinoline has diverse applications across various fields:

  • Pharmaceuticals: Its derivatives are crucial in developing antimalarials, antibacterial agents, and anticancer drugs.
  • Dyes and Pigments: Quinoline structures are utilized in synthesizing dyes due to their vibrant colors.
  • Agricultural Chemicals: Some quinolines serve as precursors for agrochemicals that protect crops from pests and diseases.
  • Chemical Intermediates: Quinoline is used as an intermediate in synthesizing other complex organic compounds .

Research into the interactions of quinoline with biological systems has revealed several important insights:

  • Drug Interactions: Quinoline derivatives may interact with various biological targets, including enzymes involved in drug metabolism, which can affect their pharmacokinetics and efficacy.
  • Mechanisms of Action: Studies have shown that quinolines can inhibit certain enzymes critical for cellular functions in pathogens, thereby providing a mechanism for their antimicrobial activity.
  • Synergistic Effects: Combining quinolines with other therapeutic agents may enhance their efficacy against resistant strains of bacteria or parasites .

Similar Compounds

Quinoline shares structural similarities with several other compounds that also exhibit biological activity:

CompoundStructure SimilarityUnique Properties
IsoquinolineSimilar bicyclic structureExhibits different biological activities
BenzothiazoleFused ring systemKnown for antifungal properties
PhenanthridineThree-ring structureExhibits strong antitumor activity
AcridineTricyclic structureUsed as an antimalarial agent

Quinoline's uniqueness lies in its specific nitrogen placement within the aromatic system, which influences its reactivity and interactions compared to these similar compounds.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

356.08307817 g/mol

Monoisotopic Mass

356.08307817 g/mol

Heavy Atom Count

25

UNII

Z2Z09X9VHR

Dates

Last modified: 08-10-2024

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